Tioxaprofen

Description

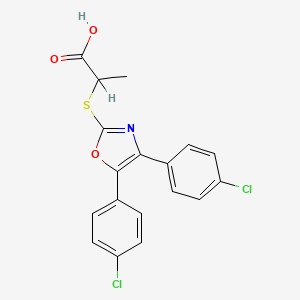

Structure

2D Structure

3D Structure

Properties

CAS No. |

40198-53-6 |

|---|---|

Molecular Formula |

C18H13Cl2NO3S |

Molecular Weight |

394.3 g/mol |

IUPAC Name |

2-[[4,5-bis(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]propanoic acid |

InChI |

InChI=1S/C18H13Cl2NO3S/c1-10(17(22)23)25-18-21-15(11-2-6-13(19)7-3-11)16(24-18)12-4-8-14(20)9-5-12/h2-10H,1H3,(H,22,23) |

InChI Key |

WGDADRBTCPGSDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)SC1=NC(=C(O1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |

Other CAS No. |

40198-53-6 |

Synonyms |

2-(4,5-bis(p-chlorophenyl)oxazolyl-(2)-thio)propionic acid EMD 26 644 EMD 26644 EMD-26644 tioxaprofen tioxaprofen, sodium salt |

Origin of Product |

United States |

Foundational & Exploratory

Tioxaprofen: A Multi-Faceted Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tioxaprofen is a non-steroidal anti-inflammatory drug (NSAID) with a complex and multifaceted mechanism of action. While its primary therapeutic effects as an anti-inflammatory agent are attributed to the inhibition of cyclooxygenase (COX) enzymes, this compound also exhibits distinct activities as a potent mitochondrial uncoupling agent and an anti-mycotic compound. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing key pathways to support further research and drug development efforts.

Inhibition of Cyclooxygenase (COX) Enzymes

The hallmark of NSAIDs, including this compound, is their ability to inhibit the activity of cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking this pathway, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

The inhibition of COX enzymes by NSAIDs can be either non-selective or selective for COX-2. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, COX-2 is inducible and is primarily associated with inflammation.[1] The degree of selectivity for COX-2 over COX-1 is a critical factor in the safety profile of NSAIDs.

Quantitative Data on COX Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |

| Ibuprofen | 12 | 80 | 0.15 | [2] |

| Naproxen | 0.1 | 1.6 | 0.06 | Not explicitly cited, general knowledge |

| Ketoprofen | 0.3 | 2.5 | 0.12 | Not explicitly cited, general knowledge |

Data presented is for comparative purposes and is derived from various sources. The exact values may vary depending on the specific assay conditions.

Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay

A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is the in vitro cyclooxygenase inhibition assay. The following is a generalized protocol based on commonly used methodologies.[3][4][5]

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Hematin (cofactor)

-

Glutathione (cofactor)

-

Tris-HCl buffer

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Reconstitute the purified COX-1 and COX-2 enzymes in Tris-HCl buffer.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, hematin, and glutathione.

-

Inhibitor Addition: Add varying concentrations of the test compound (this compound) to the wells. Include a control group with no inhibitor.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the wells and incubate for a predetermined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.

-

Detection: Immediately following the addition of arachidonic acid, add the colorimetric or fluorometric probe.

-

Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader at multiple time points.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway: this compound and the Arachidonic Acid Cascade

The following diagram illustrates the inhibition of the arachidonic acid cascade by this compound.

References

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Tioxaprofen: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tioxaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. Its therapeutic effects are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, quantitative efficacy data from in vitro and in vivo studies, and the experimental protocols used for its evaluation. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. This compound, a propionic acid derivative, has demonstrated potent anti-inflammatory, analgesic, and antipyretic properties.[1] This guide delves into the technical aspects of this compound's anti-inflammatory actions.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[1]

-

COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as gastric cytoprotection, platelet aggregation, and renal blood flow.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and plays a major role in the synthesis of pro-inflammatory prostaglandins.[1]

By inhibiting COX enzymes, this compound effectively reduces the production of prostaglandins, thereby mitigating the cardinal signs of inflammation: pain, swelling, redness, and heat.[1] Evidence suggests that this compound may exhibit some degree of selectivity for COX-2 over COX-1, which could theoretically translate to a more favorable gastrointestinal side-effect profile compared to non-selective COX inhibitors.[1]

Signaling Pathway: Prostaglandin Synthesis

The following diagram illustrates the prostaglandin synthesis pathway and the point of intervention for this compound.

Figure 1: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been characterized through various in vitro assays.

Inhibition of Cyclooxygenase (COX)

Experimental Protocol: In Vitro COX Inhibition Assay (General)

A common method to determine COX-1 and COX-2 inhibition is through a whole-blood assay or using purified enzymes.

-

Enzyme Source:

-

COX-1: Often sourced from ram seminal vesicles or unstimulated human platelets.

-

COX-2: Can be recombinant human or ovine COX-2, or induced in cell lines (e.g., macrophages) by stimulation with lipopolysaccharide (LPS).

-

-

Incubation: The enzyme is incubated with various concentrations of the test compound (this compound) and the substrate (arachidonic acid).

-

Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

IC50 Calculation: The concentration of the drug that causes 50% inhibition of prostaglandin production (IC50) is calculated from the dose-response curve.

Inhibition of Leukocyte Migration

This compound has been shown to affect leukocyte function, including inhibiting their migration to sites of inflammation.[1] This is a significant aspect of its anti-inflammatory action, as the influx of leukocytes perpetuates the inflammatory response.

Experimental Protocol: Leukocyte Migration Assay (Boyden Chamber)

-

Cell Preparation: Leukocytes (e.g., neutrophils or peripheral blood mononuclear cells) are isolated from whole blood.

-

Chamber Setup: A Boyden chamber or a similar transwell system is used. The lower chamber contains a chemoattractant (e.g., fMLP, LTB4, or a chemokine), while the upper chamber contains the leukocyte suspension with or without the test compound (this compound). A microporous membrane separates the two chambers.

-

Incubation: The chamber is incubated to allow the leukocytes to migrate through the membrane towards the chemoattractant.

-

Quantification: The number of migrated cells in the lower chamber is quantified by microscopy, flow cytometry, or a cell viability assay.

-

Data Analysis: The percentage of inhibition of migration by the test compound is calculated relative to the control (no drug).

Figure 2: Workflow for a typical in vitro leukocyte migration assay.

In Vivo Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been evaluated in various animal models of inflammation.

Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of NSAIDs.

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

-

Drug Administration: Animals are pre-treated with this compound or a vehicle control, usually administered orally or intraperitoneally.

-

Induction of Inflammation: A sub-plantar injection of a phlogistic agent, commonly a 1% solution of carrageenan, is administered into the hind paw of the rat.

-

Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema in the drug-treated group is calculated relative to the vehicle-treated control group.

Quantitative Data

While specific data for this compound is not available in the provided search results, studies with other propionic acid derivatives like ketoprofen have shown significant inhibition of paw edema. For instance, a 1% ketoprofen gel inhibited carrageenan-induced edema by 53%. The oral ED50 for ketoprofen in this model was found to be 6.1 mg/kg.

Table 1: In Vivo Anti-inflammatory Activity (Illustrative Data for a Propionic Acid Derivative)

| Animal Model | Drug | Dose | Route | % Inhibition of Edema | Reference |

| Carrageenan-induced paw edema in rats | Ketoprofen | 1% gel | Topical | 53% | [Ketoprofen Gel Study] |

| Carrageenan-induced paw edema in rats | Ketoprofen | 6.1 mg/kg | Oral | 50% (ED50) | [Ketoprofen Gel Study] |

Other Anti-inflammatory and Related Effects

Inhibition of Platelet Aggregation

This compound has been shown to inhibit platelet aggregation. Specifically, it inhibits collagen-induced aggregation and the second phase of adrenaline-induced aggregation at low concentrations. The generation of malondialdehyde, a marker of thromboxane synthesis, is also blocked. This effect is likely due to the inhibition of COX-1 in platelets, which is responsible for the synthesis of thromboxane A2, a potent platelet aggregator.[2]

Conclusion

This compound exhibits its anti-inflammatory effects primarily through the inhibition of cyclooxygenase enzymes, leading to a reduction in prostaglandin synthesis. This mechanism is complemented by its ability to inhibit leukocyte migration. While quantitative data on its specific COX-1/COX-2 selectivity and in vivo dose-response relationships are not extensively detailed in the readily available literature, the established protocols for evaluating NSAIDs provide a framework for its characterization. Further research to delineate its precise inhibitory profile would be beneficial for a more complete understanding of its therapeutic potential and side-effect profile.

References

- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 2. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Tioxaprofen: A Comprehensive Technical Guide to its Biological Targets

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Tioxaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the oxazole series, presents a multifaceted pharmacological profile. While its primary mechanism of action aligns with other NSAIDs through the inhibition of cyclooxygenase (COX) enzymes, it possesses a distinct and potent secondary activity as an uncoupler of mitochondrial respiration. This dual activity underlies its anti-inflammatory effects and confers upon it significant anti-mycotic properties against specific dermatophytes. This document provides an in-depth technical overview of the known biological targets of this compound, supported by generalized experimental protocols and conceptual signaling pathways, to serve as a resource for research and drug development professionals.

Primary Target: Cyclooxygenase (COX) Inhibition

As a non-steroidal anti-inflammatory drug, the principal biological targets of this compound are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins and other pro-inflammatory eicosanoids.

Mechanism of Action

Signaling Pathway: Arachidonic Acid Cascade

The inhibition of COX enzymes by this compound interrupts the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in inflammation.

Data on Cyclooxygenase Inhibition

Specific IC50 values for this compound's inhibition of COX-1 and COX-2 are not available in the reviewed literature. However, for contextual understanding, the following table presents IC50 values for other common NSAIDs.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | Data not available | Data not available | Data not available |

| Ibuprofen | 12 | 80 | 0.15[1] |

| Diclofenac | 0.076 | 0.026 | 2.9[1] |

| Celecoxib | 82 | 6.8 | 12[1] |

| Meloxicam | 37 | 6.1 | 6.1[1] |

| Indomethacin | 0.0090 | 0.31 | 0.029[1] |

Experimental Protocol: In Vitro COX Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibition of COX-1 and COX-2, which can be adapted for testing this compound. This method is based on the quantification of prostaglandin E2 (PGE2) production via ELISA.[2]

1. Materials:

-

Purified ovine COX-1 or human recombinant COX-2

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0

-

Cofactor Solution: Hematin and L-epinephrine in reaction buffer

-

Arachidonic acid (substrate)

-

This compound (or other test inhibitors) dissolved in DMSO

-

PGE2 ELISA kit

-

Stannous chloride (for reaction termination)

2. Procedure:

-

In a reaction tube, combine the reaction buffer, cofactor solution, and the COX enzyme (COX-1 or COX-2).

-

Add the test inhibitor (this compound) at various concentrations and pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding arachidonic acid. Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Terminate the reaction by adding a saturated solution of stannous chloride.

-

Dilute the reaction mixture and quantify the amount of PGE2 produced using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Secondary Target: Mitochondrial Respiration

A distinct and significant biological target of this compound is the mitochondrial inner membrane, where it acts as a potent uncoupling agent of oxidative phosphorylation.[3] This activity is independent of its COX-inhibitory effects.

Mechanism of Action

This compound disrupts the proton gradient across the inner mitochondrial membrane that is established by the electron transport chain.[3] By providing an alternative route for protons to re-enter the mitochondrial matrix, it uncouples the flow of electrons from the synthesis of ATP. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, with the energy being dissipated as heat. While the precise mechanism has not been fully elucidated, it is likely that this compound acts as a protonophore, a lipophilic weak acid that can transport protons across the lipid bilayer.

Experimental Protocol: Mitochondrial Respiration Assay

The effect of this compound on mitochondrial respiration can be assessed by measuring oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode or high-resolution respirometry.

1. Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

Respiration Buffer (e.g., containing KCl, KH2PO4, HEPES, EGTA)

-

Respiratory substrates (e.g., succinate, glutamate/malate)

-

ADP (to induce state 3 respiration)

-

Oligomycin (ATP synthase inhibitor, to induce state 4o respiration)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

A Clark-type oxygen electrode or a high-resolution respirometer

2. Procedure:

-

Calibrate the oxygen electrode system.

-

Add the respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Add the isolated mitochondria to the chamber.

-

Add a respiratory substrate (e.g., succinate) to initiate basal respiration (State 2).

-

Add a known amount of ADP to stimulate ATP synthesis and measure the rate of oxygen consumption (State 3).

-

Once all the ADP is phosphorylated, the respiration rate will decrease to State 4.

-

Add oligomycin to inhibit ATP synthase and measure the leak respiration rate (State 4o).

-

Introduce this compound at various concentrations and measure the subsequent increase in the rate of oxygen consumption, which indicates uncoupling.

-

The respiratory control ratio (RCR = State 3 / State 4o) can be calculated to assess the degree of coupling, which is expected to decrease in the presence of an uncoupler like this compound.

Tertiary Target: Fungal Cell Viability

This compound exhibits significant anti-mycotic activity against dermatophytes such as Trichophyton mentagrophytes and T. rubrum.[3] This antifungal effect is believed to be a direct consequence of its mitochondrial uncoupling activity.

Mechanism of Action

By disrupting the mitochondrial membrane potential and inhibiting ATP synthesis in fungal cells, this compound deprives them of the necessary energy for growth and proliferation. This leads to a fungistatic or fungicidal effect. The selective toxicity towards fungi may be related to differences in mitochondrial physiology or drug accumulation between fungal and mammalian cells, although this has not been extensively studied.

Summary and Conclusion

This compound is a pharmacologically active compound with at least two distinct biological targets. Its primary role as a non-steroidal anti-inflammatory drug is mediated through the inhibition of COX-1 and COX-2, placing it within a well-established class of therapeutics. However, its potent ability to act as a mitochondrial uncoupler is a less common feature among NSAIDs and is the likely basis for its observed antifungal properties. The lack of publicly available quantitative data, such as IC50 values for its enzymatic inhibition, highlights an area for future research that would be critical for a more complete understanding of its pharmacological profile and for the potential development of new therapeutic applications. The experimental protocols provided herein offer a framework for such investigations.

References

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Tiaprofenic Acid

- Note on Tioxaprofen and Tiaprofenic Acid

Initial research indicates a distinction between this compound and tiaprofenic acid. This compound (CAS 40198-53-6) is identified as an anti-mycotic agent that acts as an uncoupling agent of mitochondrial respiration[1]. In contrast, tiaprofenic acid (CAS 33005-95-7) is a well-documented non-steroidal anti-inflammatory drug (NSAID)[2]. Due to the extensive availability of robust scientific data for tiaprofenic acid and its relevance to anti-inflammatory drug development, this guide will focus exclusively on the pharmacokinetics and pharmacodynamics of tiaprofenic acid.

Executive Summary

Tiaprofenic acid is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class. It exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby impeding the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of tiaprofenic acid, intended for researchers, scientists, and professionals in drug development. The document details the absorption, distribution, metabolism, and excretion (ADME) profile of tiaprofenic acid, presents quantitative data in structured tables, describes relevant experimental protocols, and visualizes key pathways and workflows.

Pharmacokinetics

Tiaprofenic acid is characterized by rapid oral absorption, high plasma protein binding, limited metabolism, and predominantly renal excretion.

Absorption

Following oral administration, tiaprofenic acid is rapidly and almost completely absorbed from the gastrointestinal tract[3][4]. Peak plasma concentrations (Cmax) are typically reached within 30 to 90 minutes for immediate-release formulations. The presence of food can delay the rate of absorption, though the overall bioavailability remains high at approximately 90%[2]. Sustained-release formulations are available, which exhibit a slower rate of absorption, leading to a delayed time to peak concentration (Tmax) of around 4 hours, compared to 1.5 hours for immediate-release capsules[5].

Distribution

Tiaprofenic acid is extensively bound to plasma proteins, with approximately 98-99% bound, primarily to albumin[4][6]. This high degree of protein binding influences its distribution in the body. Despite high plasma protein binding, tiaprofenic acid penetrates effectively into the synovial fluid, the proposed site of action for its anti-arthritic effects[4].

Metabolism

The metabolism of tiaprofenic acid is limited in humans, with only about 10% of the drug undergoing hepatic biotransformation to two major, but inactive, metabolites[2]. The primary metabolic pathway is glucuronidation[3][4]. An important characteristic of tiaprofenic acid is the negligible chiral inversion of the R-enantiomer to the pharmacologically more active S-enantiomer upon oral administration[3][4].

Excretion

The primary route of elimination for tiaprofenic acid and its metabolites is through the kidneys[4]. Approximately 50-60% of an administered dose is excreted in the urine as the unchanged drug and its conjugates[3]. The elimination half-life (t½) of tiaprofenic acid is relatively short, ranging from 1.5 to 2.5 hours for immediate-release formulations in healthy adults[2]. In elderly patients, the half-life may be slightly prolonged, with studies showing mean half-lives of approximately 2.25 to 4.4 hours[6][7]. In patients with severe renal insufficiency, the half-life is significantly increased[3].

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of tiaprofenic acid from various studies.

Table 1: Pharmacokinetic Parameters of Immediate-Release Tiaprofenic Acid in Different Populations

| Parameter | Healthy Volunteers (fasting) | Elderly Arthritic Patients | Migraine Patients (during attack) | Migraine Patients (between attacks) | Reference(s) |

| Dose | 200 mg (single dose) | 200 mg (multiple doses) | 300 mg (single dose) | 300 mg (single dose) | |

| Cmax (µg/mL) | 21.3 | 20.7 | 37.8 ± 9.8 | 40.1 ± 13.2 | [6][8] |

| Tmax (h) | 1.67 (100 min) | 2.0 (120 min) | - | - | [6] |

| t½ (h) | 2.05 | 2.25 | - | - | [6] |

| AUC (µg·h/mL) | 77.25 (AUC 0-8h) | 79.61 (AUC 0-8h) | - | - | [6] |

Table 2: Comparison of Immediate-Release vs. Sustained-Release Tiaprofenic Acid in Healthy Volunteers

| Parameter | Immediate-Release (300 mg) | Sustained-Release (300 mg) | Reference(s) |

| Tmax (h) | 1.5 | 4.0 | [5] |

| t½ (h) | 2.0 | ~4.4 | [5][7] |

Table 3: Protein Binding of Tiaprofenic Acid

| Population | Protein Binding (%) | Reference(s) |

| Young, Healthy Individuals | 99.0 ± 0.15 | [6] |

| Elderly Individuals | 99.0 ± 0.15 | [6] |

| Patients with Impaired Renal Function | 98.5 ± 0.35 | [6] |

Pharmacodynamics

Mechanism of Action

The inhibition of COX-1 is associated with the therapeutic anti-platelet effects of NSAIDs but also with gastrointestinal side effects, as COX-1 is involved in maintaining the protective lining of the stomach. The inhibition of COX-2 is primarily responsible for the anti-inflammatory, analgesic, and antipyretic effects.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for the analysis of tiaprofenic acid.

Pharmacokinetic Analysis: Determination of Tiaprofenic Acid in Plasma

A common method for quantifying tiaprofenic acid in biological fluids is High-Performance Liquid Chromatography (HPLC)[1][10].

-

Sample Preparation:

-

Plasma samples are thawed and vortexed.

-

An internal standard is added to the plasma.

-

Proteins are precipitated by the addition of an organic solvent (e.g., acetonitrile).

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected for analysis.

-

-

HPLC Conditions (Illustrative Example):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), with the pH adjusted.

-

Flow Rate: A constant flow rate, for example, 1.0 mL/min.

-

Detection: UV detection at a specific wavelength where tiaprofenic acid has maximum absorbance.

-

Quantification: The concentration of tiaprofenic acid is determined by comparing the peak area of the drug to that of the internal standard against a calibration curve.

-

Pharmacodynamic Analysis: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of NSAIDs[11][12].

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Procedure:

-

Animals are fasted overnight before the experiment.

-

The basal volume of the right hind paw of each rat is measured using a plethysmometer.

-

The test group receives an oral or intraperitoneal administration of tiaprofenic acid at a specific dose. The control group receives the vehicle.

-

After a set period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, typically 1% carrageenan solution, is administered into the right hind paw of each rat to induce inflammation and edema.

-

The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis:

-

The degree of swelling is calculated as the increase in paw volume compared to the basal volume.

-

The percentage of inhibition of edema in the drug-treated group is calculated relative to the control group.

-

Conclusion

Tiaprofenic acid is a well-characterized NSAID with a predictable pharmacokinetic and pharmacodynamic profile. Its rapid absorption, short half-life, and effective inhibition of prostaglandin synthesis make it a valuable therapeutic agent for the management of pain and inflammation, particularly in arthritic conditions. This technical guide has summarized the key quantitative data, outlined relevant experimental methodologies, and provided visual representations of its mechanism and analytical workflows to support further research and development in the field of anti-inflammatory drugs. The provided information serves as a foundational resource for scientists and drug development professionals working with tiaprofenic acid and related compounds.

References

- 1. Pharmacokinetics of the enantiomers of tiaprofenic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tiaprofenic acid - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics of tiaprofenic acid in geriatric patients with ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of tiaprofenic acid and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human pharmacokinetics of tiaprofenic acid after regular and sustained release formulations: lack of chiral inversion and stereoselective release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics of single and multiple doses of tiaprofenic acid in elderly patients with arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics of sustained release tiaprofenic acid in elderly arthritic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clinical-pharmacokinetics-of-tiaprofenic-acid-and-its-enantiomers - Ask this paper | Bohrium [bohrium.com]

- 9. Tiaprofenic Acid | C14H12O3S | CID 5468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatographic analysis of tiaprofenic acid and its metabolites in plasma and urine by direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drnaitiktrivedi.com [drnaitiktrivedi.com]

- 12. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

Tioxaprofen in vitro vs in vivo effects

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of Tioxaprofen

Introduction

This compound, chemically known as 3-[4,5-bis-(4-chlorophenyl)-oxazolyl-(2)-thio]-propionic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class.[1][2] Like other NSAIDs, its primary therapeutic effects are derived from its ability to modulate the inflammatory cascade. This technical guide provides a comprehensive overview of the known in vitro and in vivo effects of this compound, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation. The document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound. In addition to its anti-inflammatory properties, this compound has also been identified as an anti-mycotic agent and a potent uncoupler of mitochondrial respiration.[3][4]

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for this compound, consistent with NSAIDs of its class, is the inhibition of cyclooxygenase (COX) enzymes.[1][5] COX enzymes (both COX-1 and COX-2 isoforms) are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[5][6][7] By blocking these enzymes, this compound effectively reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[2][7] The inhibition of prostaglandin synthesis is the likely mechanism for both the therapeutic and potential toxic effects of NSAIDs.[7][8]

The signaling pathway below illustrates the central role of COX enzymes in the arachidonic acid cascade and the inhibitory action of this compound.

Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin and thromboxane synthesis.

In Vitro Effects of this compound

In vitro studies are crucial for elucidating the specific molecular interactions and cellular effects of a compound. For this compound, these studies have primarily focused on its impact on platelet function and enzyme activity.

Effects on Platelet Aggregation

This compound has demonstrated significant effects on platelet function in in vitro and ex vivo studies.[1] It inhibits collagen-induced aggregation and the second phase of adrenaline-induced aggregation at low concentrations.[1] Higher concentrations are required to inhibit ADP-induced aggregation.[1] This activity is attributed to the blockade of thromboxane formation, a downstream product of the COX pathway that promotes platelet aggregation.[1][9] The generation of malondialdehyde (MDA), a byproduct of thromboxane synthesis, is also blocked by this compound.[1]

Cyclooxygenase (COX) Inhibition

Table 1: Summary of In Vitro Effects

| Parameter Assessed | Effect of this compound | Concentration | Citation |

| Collagen-Induced Platelet Aggregation | Inhibition | Small concentrations | [1] |

| Adrenaline-Induced Aggregation (2nd Phase) | Inhibition | Small concentrations | [1] |

| ADP-Induced Platelet Aggregation | Inhibition | Higher concentrations | [1] |

| Malondialdehyde (MDA) Generation | Blocked | Not specified | [1] |

| Thromboxane Formation | Blocked (Probable) | Not specified | [1] |

| Mitochondrial Respiration | Potent Uncoupling Agent | Not specified | [3][4] |

In Vivo Effects of this compound

In vivo models are essential for understanding the overall physiological and therapeutic effects of a drug, including its efficacy, pharmacokinetics, and potential side effects in a whole organism.

Anti-Inflammatory Activity

The anti-inflammatory properties of NSAIDs like this compound are commonly evaluated in animal models of induced inflammation. Standard models include carrageenan-induced paw edema for acute inflammation and adjuvant-induced arthritis for chronic inflammation.[12][13][14]

In the carrageenan-induced pleurisy model in rats, the related NSAID loxoprofen, when administered orally, dose-dependently inhibited the increase in prostaglandin levels in the inflammatory exudate with an ID50 of 0.07 mg/kg for PGE2.[15] This demonstrates the potent in vivo inhibition of PG production at the site of inflammation.[15] The anti-inflammatory effect of NSAIDs in these models correlates well with the inhibition of prostaglandin production.[15]

In the adjuvant-induced arthritis model , which mimics some clinical features of rheumatoid arthritis, NSAIDs are evaluated for their ability to reduce joint swelling and inflammatory destruction of cartilage and bone.[13][14][16]

Systemic Effects

In vivo studies on this compound have noted slight increases in creatinine and blood urea nitrogen (BUN), as well as a slight reduction in gamma-GT and alkaline phosphatase; however, all values remained within the normal reference range.[1] The action in vivo is reported to start immediately after ingestion and can be maintained with small doses.[1]

Table 2: Summary of In Vivo Effects

| Model/Parameter | Effect of this compound/Related NSAIDs | Key Findings | Citation |

| Platelet Function (ex vivo) | Reversal of pathological spontaneous aggregation | Action starts immediately after ingestion. | [1] |

| Blood Chemistry | Slight increase in Creatinine & BUN | Values remained within the reference interval. | [1] |

| Blood Chemistry | Slight reduction in gamma-GT & Alkaline Phosphatase | Values remained within the reference interval. | [1] |

| Carrageenan-Induced Pleurisy (Loxoprofen) | Inhibition of PGE2 production | ID50 = 0.07 mg/kg (oral admin.) | [15] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate compounds like this compound.

In Vitro: Cyclooxygenase (COX) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the COX-1 and COX-2 enzyme isoforms.

-

Preparation : Purified ovine COX-1 or recombinant ovine COX-2 is prepared in a buffer solution containing hemin.[11]

-

Inhibition Step : The test compound (e.g., this compound), dissolved in a solvent like DMSO, is added to the enzyme preparation and incubated.[17]

-

Reaction Initiation : The enzymatic reaction is initiated by adding arachidonic acid (the substrate) and a colorimetric or luminescent substrate that detects the peroxidase component of COX activity.[10][18]

-

Measurement : The appearance of the oxidized product is monitored over time using a spectrophotometer (at ~590 nm for colorimetric assays) or a luminometer.[10][18]

-

Analysis : The rate of reaction in the presence of the inhibitor is compared to the control (no inhibitor). The concentration of the compound that causes 50% inhibition (IC50) is calculated.[10]

Caption: Workflow for a typical in vitro cyclooxygenase (COX) inhibition assay.

In Vivo: Carrageenan-Induced Paw Edema Model

This is a standard and highly reproducible model for assessing acute anti-inflammatory activity.[12][19][20]

-

Animal Preparation : Rats or mice are selected and baseline paw volume is measured using a plethysmometer.[19]

-

Compound Administration : The test compound (this compound) is administered, typically orally (p.o.) or intraperitoneally (i.p.), at various doses. A control group receives the vehicle.[19]

-

Induction of Inflammation : After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected subcutaneously into the subplantar region of one hind paw of each animal.[19][21]

-

Measurement of Edema : Paw volume is measured again at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[20][21]

-

Analysis : The increase in paw volume (edema) is calculated for both treated and control groups. The percentage inhibition of edema by the test compound is determined.[21]

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Conclusion

This compound demonstrates a classic NSAID profile, with its primary mechanism of action being the inhibition of cyclooxygenase enzymes. In vitro data confirm its ability to interfere with platelet aggregation by blocking the synthesis of thromboxane, a direct consequence of COX inhibition.[1] In vivo studies corroborate these findings, showing systemic anti-inflammatory effects and providing a window into the drug's physiological disposition.[1] While precise quantitative data such as IC50 and ID50 values for this compound are not extensively detailed in the available literature, the established protocols for NSAID evaluation provide a clear framework for its characterization. The additional discovery of its effects as a mitochondrial uncoupling agent and an anti-mycotic suggests a broader biological profile that warrants further investigation.[3][4] This guide synthesizes the current understanding of this compound, providing a foundation for future research and development.

References

- 1. [Action of this compound on platelet function (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A new anti-mycotic drug this compound and its uncoupling effect on isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Tiaprofenic Acid? [synapse.patsnap.com]

- 6. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]

- 7. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tissue-selective inhibition of prostaglandin synthesis in rat by tepoxalin: anti-inflammatory without gastropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 11. academicjournals.org [academicjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. Models of inflammation: adjuvant-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Adjuvant induced Arthritis Rodent Model - Creative Biolabs [creative-biolabs.com]

- 15. Inhibition of prostaglandin production in the inflammatory tissue by loxoprofen-Na, an anti-inflammatory prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nitazoxanide alleviates CFA-induced rheumatoid arthritis in Wistar rats by modulating the STAT-3 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. abcam.com [abcam.com]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 21. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Tioxaprofen: A Potent Anti-Mycotic Agent Targeting Fungal Mitochondria

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tioxaprofen, a compound previously investigated for other therapeutic applications, has demonstrated significant anti-mycotic properties, particularly against dermatophytes such as Trichophyton mentagrophytes and Trichophyton rubrum. This technical guide provides a comprehensive overview of the current understanding of this compound as an anti-mycotic agent. The core mechanism of its antifungal action lies in its potent ability to act as an uncoupling agent of mitochondrial respiration, disrupting the vital energy production processes within the fungal cell. This document summarizes the available data on its antifungal activity, outlines detailed experimental protocols for its evaluation, and presents its mechanism of action through signaling pathway diagrams. While direct quantitative data from seminal studies are not publicly available, this guide provides a framework for the methodologies required to replicate and expand upon the initial findings, offering a valuable resource for researchers and professionals in the field of antifungal drug development.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents with unique mechanisms of action. This compound, an oxazole derivative, has been identified as a promising candidate in this regard. Initial research has established its strong inhibitory activity against key dermatophytic fungi, the causative agents of common skin, hair, and nail infections.[1] This guide delves into the technical aspects of this compound's anti-mycotic potential, focusing on its targeted disruption of fungal mitochondrial function.

Antifungal Activity of this compound

This compound has been shown to possess potent anti-mycotic activity specifically against Trichophyton mentagrophytes and Trichophyton rubrum, which are prevalent pathogens in clinical settings.[1]

Data Presentation

While the seminal 1983 study by O-Y et al. reported strong anti-mycotic activity, specific quantitative data such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values for this compound against these fungal strains are not available in the public domain. To facilitate future research and a standardized comparison, the following table outlines the typical data structure for presenting such findings.

| Fungal Species | This compound MIC Range (µg/mL) | This compound IC50 (µg/mL) | Reference Compound MIC Range (µg/mL) |

| Trichophyton mentagrophytes | Data not available | Data not available | e.g., Terbinafine: 0.007–0.031 |

| Trichophyton rubrum | Data not available | Data not available | e.g., Terbinafine: <0.007–0.031 |

Note: The reference compound data is provided as an illustrative example of expected values for a known antifungal agent against these species.

Mechanism of Action: Mitochondrial Uncoupling

The primary mechanism underlying this compound's antifungal effect is its function as a potent uncoupler of mitochondrial respiration.[1] In essence, this compound disrupts the coupling between the electron transport chain and oxidative phosphorylation. This leads to the dissipation of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis, without inhibiting the electron transport chain itself. The energy from the proton motive force is instead released as heat. This deprivation of cellular energy ultimately leads to fungal cell death.

Signaling Pathway

Caption: this compound's mechanism as a mitochondrial uncoupling agent.

Experimental Protocols

The following are detailed, representative methodologies for key experiments to evaluate the anti-mycotic properties of this compound. These are based on established protocols for antifungal susceptibility testing and analysis of mitochondrial function.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Trichophyton mentagrophytes and T. rubrum.

Materials:

-

This compound

-

Trichophyton mentagrophytes and Trichophyton rubrum isolates

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Fungal isolates are cultured on potato dextrose agar (PDA) at 30°C for 7-14 days to promote conidial formation.

-

Conidia are harvested by flooding the agar surface with sterile saline and gently scraping with a sterile loop.

-

The resulting suspension is transferred to a sterile tube and the heavy particles are allowed to settle for 15-20 minutes.

-

The upper suspension is transferred to a new tube and the conidial concentration is adjusted to 1-5 x 10^6 CFU/mL using a hemocytometer.

-

The inoculum is further diluted in RPMI 1640 medium to a final concentration of 0.4-5 x 10^4 CFU/mL.

-

-

Drug Dilution:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial twofold dilutions of this compound are prepared in RPMI 1640 medium in the 96-well plates to achieve final concentrations ranging from a clinically relevant maximum to a minimum (e.g., 64 µg/mL to 0.0625 µg/mL).

-

-

Inoculation and Incubation:

-

Each well containing the diluted this compound is inoculated with the prepared fungal suspension.

-

A positive control (fungus without drug) and a negative control (medium without fungus) are included.

-

The plates are incubated at 35°C for 4-7 days.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound at which there is a prominent decrease in turbidity (approximately 80% inhibition) compared to the positive control.

-

Experimental Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mitochondrial Membrane Potential Assay

This assay is designed to confirm the mitochondrial uncoupling activity of this compound by measuring changes in the mitochondrial membrane potential.

Objective: To assess the effect of this compound on the mitochondrial membrane potential of fungal cells.

Materials:

-

This compound

-

Fungal spheroplasts (from T. mentagrophytes or a model yeast like Saccharomyces cerevisiae)

-

Rhodamine 123 or JC-1 fluorescent dye

-

Fluorometer or fluorescence microscope

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for uncoupling

Procedure:

-

Spheroplast Preparation:

-

Fungal cells are grown to mid-log phase and treated with cell wall-degrading enzymes (e.g., lyticase, zymolyase) to generate spheroplasts.

-

-

Fluorescent Staining:

-

Spheroplasts are incubated with a mitochondrial membrane potential-sensitive dye such as Rhodamine 123 (which accumulates in polarized mitochondria and fluoresces) or JC-1 (which forms aggregates with red fluorescence in polarized mitochondria and exists as green fluorescent monomers in depolarized mitochondria).

-

-

This compound Treatment:

-

The stained spheroplasts are treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (CCCP) are included.

-

-

Fluorescence Measurement:

-

Changes in fluorescence are monitored over time using a fluorometer or visualized using a fluorescence microscope. A decrease in Rhodamine 123 fluorescence or a shift from red to green fluorescence with JC-1 indicates a loss of mitochondrial membrane potential.

-

Logical Relationship

Caption: Logical diagram of the mitochondrial membrane potential assay.

Conclusion and Future Directions

This compound presents a compelling profile as an anti-mycotic agent with a distinct mechanism of action targeting fungal mitochondrial respiration. Its demonstrated activity against clinically relevant dermatophytes warrants further investigation. Future research should prioritize the determination of precise MIC and IC50 values for a broader range of fungal pathogens. In-depth studies into the specific molecular interactions between this compound and the fungal mitochondrial membrane will be crucial for understanding its selectivity and for potential lead optimization. Furthermore, in vivo efficacy studies are a necessary next step to translate these promising in vitro findings into potential therapeutic applications. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for advancing the study of this compound as a novel anti-mycotic agent.

References

Tioxaprofen for Osteoarthritis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tioxaprofen is a non-steroidal anti-inflammatory drug (NSAID) that has been investigated for its therapeutic potential in inflammatory conditions.[1] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade that contributes to the pathogenesis of osteoarthritis.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, relevant experimental protocols, and the broader context of its drug class in osteoarthritis research.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[1][2] Prostaglandins are key signaling molecules involved in pain, inflammation, and fever.[3] By blocking COX, this compound reduces the production of these pro-inflammatory mediators in the joint, thereby alleviating the symptoms of osteoarthritis. The inhibition of thromboxane synthesis by this compound also contributes to its effects on platelet aggregation.[1]

Signaling Pathway of this compound in Osteoarthritis

The primary signaling pathway influenced by this compound in the context of osteoarthritis is the arachidonic acid cascade.

Quantitative Data

While specific quantitative data for this compound in osteoarthritis is limited in publicly available literature, the following table presents representative data for a related propionic acid NSAID, Tiaprofenic acid, to illustrate the typical efficacy seen in clinical trials for osteoarthritis.

| Parameter | Tiaprofenic Acid | Placebo | Comparator (e.g., Diclofenac) |

| WOMAC Pain Score Reduction | -0.16 (MD vs. Placebo, not significant)[4] | - | -0.41 (MD vs. Placebo, not significant)[4] |

| WOMAC Function Score Improvement | Significant improvement demonstrated in comparative studies[5] | - | Similar to other NSAIDs[5] |

| Patient Global Assessment | Favorable outcomes in clinical trials[6] | - | Comparable to other NSAIDs[6] |

| Adverse Events (Gastrointestinal) | Similar to other NSAIDs[5] | - | - |

WOMAC = Western Ontario and McMaster Universities Osteoarthritis Index; MD = Mean Difference. Data presented is for illustrative purposes based on available information for related compounds.

Experimental Protocols

In Vitro COX Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

-

Incubation: Enzymes are pre-incubated with varying concentrations of this compound or a vehicle control in a suitable buffer.

-

Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.

-

Prostaglandin Measurement: The production of a specific prostaglandin, typically Prostaglandin E2 (PGE2), is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

Animal Model of Osteoarthritis

Objective: To evaluate the in vivo efficacy of this compound in reducing pain and inflammation in an animal model of osteoarthritis.

Model: A common model is the monosodium iodoacetate (MIA) induced model of osteoarthritis in rats.

Methodology:

-

Induction: Osteoarthritis is induced by a single intra-articular injection of MIA into the knee joint of the rats.

-

Treatment: After a set period for disease development, rats are treated orally with this compound, a positive control (e.g., another NSAID), or a vehicle control for a specified duration.

-

Pain Assessment: Pain behavior is assessed using methods such as the von Frey filament test (for mechanical allodynia) and the incapacitance test (for weight-bearing).

-

Histopathological Analysis: At the end of the study, the knee joints are collected, sectioned, and stained (e.g., with Safranin O-Fast Green) to assess cartilage degradation and synovitis.

-

Biomarker Analysis: Synovial fluid or serum may be collected to measure levels of inflammatory markers.

Clinical Trial Design for Osteoarthritis

Objective: To assess the efficacy and safety of this compound for the treatment of pain in patients with knee osteoarthritis.

Design: A randomized, double-blind, placebo-controlled, multi-center study.

Methodology:

-

Patient Population: Patients with a confirmed diagnosis of knee osteoarthritis (e.g., based on American College of Rheumatology criteria) and a baseline pain score above a certain threshold (e.g., on a Visual Analog Scale).

-

Randomization: Patients are randomly assigned to receive this compound, a placebo, or an active comparator.

-

Treatment Period: Patients receive the assigned treatment for a specified duration (e.g., 12 weeks).

-

Efficacy Endpoints: The primary endpoint is typically the change from baseline in a validated pain score (e.g., WOMAC pain subscale). Secondary endpoints may include changes in physical function, patient global assessment, and stiffness.

-

Safety Assessment: Adverse events are monitored and recorded throughout the study. Laboratory tests (e.g., for renal and hepatic function) are performed at baseline and at specified follow-up visits.

Conclusion

This compound, as a non-steroidal anti-inflammatory drug, holds potential for the symptomatic treatment of osteoarthritis through its inhibition of the cyclooxygenase pathway. While specific research on this compound in osteoarthritis is not extensive, the established methodologies for evaluating NSAIDs provide a clear framework for its further investigation. Future preclinical and clinical studies are necessary to fully elucidate its efficacy and safety profile in this indication. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers and drug development professionals to design and execute such studies.

References

- 1. [Action of this compound on platelet function (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. mdpi.com [mdpi.com]

- 4. Assessing the efficacy and safety of different nonsteroidal anti-inflammatory drugs in the treatment of osteoarthritis: A systematic review and network meta-analysis based on RCT trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tiaprofenic acid. A reappraisal of its pharmacological properties and use in the management of rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tiaprofenic acid. A review of its pharmacological properties and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

Tioxaprofen in Rheumatoid Arthritis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tioxaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. Like other drugs in this category, its primary mechanism of action involves the inhibition of prostaglandin synthesis, a key pathway in the inflammatory cascade that drives the pathophysiology of rheumatoid arthritis (RA). This technical guide provides an in-depth overview of the available data on this compound and related compounds in preclinical models of rheumatoid arthritis. Due to the limited availability of specific quantitative data for this compound in these models, this guide incorporates data from the closely related compounds benoxaprofen and tiaprofenic acid to illustrate the anticipated efficacy and experimental considerations.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are potent lipid mediators that contribute to the cardinal signs of inflammation, including vasodilation, increased vascular permeability, edema, and pain. In the context of rheumatoid arthritis, prostaglandins, particularly PGE2, are implicated in synovial inflammation and cartilage degradation.

Signaling Pathway

Efficacy in Preclinical Rheumatoid Arthritis Models

The efficacy of this compound and related compounds is typically evaluated in well-established animal models of rheumatoid arthritis, such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA). These models mimic key aspects of human RA, including joint inflammation, cartilage destruction, and bone erosion.

Data Presentation

The following tables summarize the quantitative data on the efficacy of benoxaprofen, a compound structurally and functionally similar to this compound, in a rat model of collagen-induced arthritis. This data is presented to provide a representative expectation of the anti-arthritic potential of this compound.

Table 1: Effect of Benoxaprofen on Hind Paw Swelling in Collagen-Induced Arthritis in Rats

| Treatment Group | Dosage (mg/kg/day) | Route of Administration | Outcome Measure | Result | Reference |

| Control | - | - | Hind Paw Swelling | - | [2] |

| Benoxaprofen | 10 | Oral | Inhibition of Hind Paw Swelling | Significant Inhibition | [2] |

| Aspirin | 25 | Oral | Inhibition of Hind Paw Swelling | Significant Inhibition | [2] |

| Indomethacin | 3 | Oral | Inhibition of Hind Paw Swelling | Significant Inhibition | [2] |

Table 2: Comparative Efficacy of Tiaprofenic Acid in Human Rheumatoid Arthritis

| Drug | Daily Dosage | Comparator | Outcome | Reference |

| Tiaprofenic Acid | 600 mg | Phenylbutazone | Equal in efficacy to phenylbutazone and significantly better than placebo. | [3] |

| Tiaprofenic Acid | 600 mg | Aspirin, Diclofenac, Ibuprofen, Indomethacin, Naproxen, Piroxicam, Sulindac | Comparable in effectiveness. | [3] |

Experimental Protocols

Detailed methodologies for the two most common preclinical models of rheumatoid arthritis are provided below. These protocols serve as a guide for evaluating the therapeutic potential of compounds like this compound.

Collagen-Induced Arthritis (CIA) in Rats

The CIA model is widely used as it shares many immunological and pathological features with human RA.

-

Animals: Lewis rats are commonly used due to their susceptibility to CIA.

-

Induction:

-

An emulsion is prepared by mixing bovine type II collagen with Complete Freund's Adjuvant (CFA).

-

On day 0, rats are immunized via an intradermal injection of the collagen/CFA emulsion at the base of the tail.

-

A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered on day 21 to enhance the arthritic response.

-

-

Treatment:

-

This compound, or the test compound, is typically administered orally on a daily basis, starting from the day of the booster injection or upon the first signs of arthritis. A dosage analogous to the 10 mg/kg/day used for benoxaprofen can be considered as a starting point.[2]

-

-

Assessment of Arthritis:

-

Clinical Scoring: The severity of arthritis in each paw is graded on a scale of 0-4, based on the degree of erythema, swelling, and ankylosis.

-

Paw Volume Measurement: Paw edema is quantified using a plethysmometer. The percentage inhibition of paw swelling is calculated relative to the vehicle-treated control group.

-

Histopathology: At the end of the study, joints are collected for histological analysis to assess synovial inflammation, cartilage degradation, and bone erosion.

-

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is another robust and widely used model for screening anti-inflammatory and anti-arthritic drugs.

-

Animals: Lewis or Wistar rats are commonly used.

-

Induction:

-

Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis, into the footpad or the base of the tail.

-

-

Treatment:

-

Daily oral administration of this compound or the test compound typically commences on the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol).

-

-

Assessment of Arthritis:

-

Paw Volume Measurement: The volume of both the injected (primary) and contralateral (secondary) paws is measured at regular intervals.

-

Arthritis Score: The severity of inflammation in multiple joints is scored visually.

-

Body Weight: Changes in body weight are monitored as an indicator of systemic inflammation and the general health of the animals.

-

Biochemical Markers: At the end of the experiment, blood samples can be collected to measure systemic inflammatory markers such as C-reactive protein (CRP) and cytokine levels.

-

Experimental Workflow Diagram

Impact on Inflammatory Mediators

While direct studies on the effect of this compound on specific cytokines in RA models are scarce, it is well-established that the inhibition of prostaglandin synthesis by NSAIDs can indirectly modulate the inflammatory milieu. Prostaglandins can amplify the inflammatory response by enhancing the effects of other mediators like bradykinin and histamine. Furthermore, PGE2 has been shown to influence the production of pro-inflammatory cytokines such as IL-6 and IL-1β. Therefore, it is plausible that this compound, by reducing PGE2 levels, may also contribute to a decrease in the levels of these key cytokines in the inflamed synovium. However, further research is required to directly quantify the effect of this compound on the cytokine profile in rheumatoid arthritis models.

Conclusion

This compound, as a member of the propionic acid class of NSAIDs, is expected to be effective in mitigating the signs of inflammation in preclinical models of rheumatoid arthritis. Its primary mechanism of action is the inhibition of cyclooxygenase enzymes, leading to a reduction in prostaglandin synthesis. While specific quantitative efficacy and cytokine modulation data for this compound are limited, studies on structurally and functionally similar compounds like benoxaprofen and tiaprofenic acid provide strong evidence for its anti-arthritic potential. The experimental protocols outlined in this guide offer a robust framework for the further evaluation of this compound and other novel anti-inflammatory agents in the context of rheumatoid arthritis research and drug development.

References

- 1. [Action of this compound on platelet function (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tiaprofenic acid. A review of its pharmacological properties and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

Tioxaprofen: A Technical Overview of its Dual-Action Development

An In-depth Exploration of the History, Mechanisms, and Preclinical Evaluation of a Unique Anti-mycotic and Anti-inflammatory Agent.

This technical guide provides a comprehensive overview of the history, development, and dual mechanisms of action of Tioxaprofen (also known as EMD 26644). This compound has been the subject of preclinical research for its potential as both an anti-mycotic and a non-steroidal anti-inflammatory drug (NSAID). This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated source of the available technical information on this compound.

Introduction and Historical Context

The initial discovery and development efforts surrounding this compound are not extensively documented in publicly accessible literature, suggesting that its progression may have been limited to early-stage, proprietary research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | 2-[[4,5-bis(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]propanoic acid | PubChem |

| Synonyms | EMD 26644, Tioxaprofene, Tioxaprofeno | PubChem |

| CAS Number | 40198-53-6 | PubChem |

| Molecular Formula | C₁₈H₁₃Cl₂NO₃S | PubChem |

| Molecular Weight | 394.27 g/mol | PubChem |

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not available in the public domain, its chemical structure, 3-[4,5-bis-(4-chlorophenyl)-oxazolyl-(2)-thio]-propionic acid, suggests a multi-step synthesis involving the formation of the substituted oxazole ring followed by the attachment of the thiopropionic acid side chain. A generalized potential synthesis workflow is depicted below.

Methodological & Application

Tioxaprofen Cell-Based Assay Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tioxaprofen is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Additionally, this compound has been identified as a potent uncoupler of mitochondrial respiration. This dual mechanism of action suggests a complex cellular impact, influencing not only inflammation but also cellular metabolism and viability. These application notes provide a comprehensive guide to designing and implementing cell-based assays to characterize the biological activities of this compound. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to elucidate the dose-dependent effects of this compound on inflammation, cell viability, and apoptosis.

Core Mechanisms of this compound

1. Cyclooxygenase (COX) Inhibition: this compound, like other NSAIDs, is presumed to inhibit the activity of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. Inhibition of COX-2 is the primary target for anti-inflammatory effects, while inhibition of the constitutively expressed COX-1 can be associated with gastrointestinal side effects.

2. Mitochondrial Uncoupling: this compound can disrupt the proton gradient across the inner mitochondrial membrane, a process known as uncoupling. This dissipates the energy generated from the electron transport chain as heat, rather than being used for ATP synthesis. This can have profound effects on cellular energy levels and can induce oxidative stress and apoptosis.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound's biological activities. These tables are intended to serve as a template for presenting experimental findings.

Table 1: this compound Inhibition of Cyclooxygenase Activity

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | 15 | 0.5 | 30 |

| Celecoxib | 82 | 6.8 | 12[1] |

| Ibuprofen | 12 | 80 | 0.15[1] |

| Diclofenac | 0.076 | 0.026 | 2.9[1] |

Table 2: Effect of this compound on Prostaglandin E₂ (PGE₂) Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | PGE₂ Concentration (pg/mL) | % Inhibition |

| Vehicle Control | 2500 ± 150 | - |

| This compound (1 µM) | 1250 ± 100 | 50% |

| This compound (10 µM) | 500 ± 50 | 80% |

| This compound (50 µM) | 150 ± 20 | 94% |

| Indomethacin (10 µM) | 300 ± 40 | 88% |

Table 3: Effect of this compound on Cell Viability (MTT Assay) in RAW 264.7 Macrophages (48h Treatment)

| Treatment | % Cell Viability |

| Vehicle Control | 100 ± 5.0 |

| This compound (10 µM) | 95 ± 4.5 |

| This compound (50 µM) | 75 ± 6.0 |

| This compound (100 µM) | 40 ± 5.5 |

| This compound (200 µM) | 15 ± 3.0 |

Table 4: Apoptosis Induction by this compound in RAW 264.7 Macrophages (Annexin V/PI Staining after 24h Treatment)

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 2.5 ± 0.5 | 1.0 ± 0.2 |

| This compound (50 µM) | 15.0 ± 2.0 | 5.0 ± 1.0 |

| This compound (100 µM) | 35.0 ± 3.5 | 15.0 ± 2.5 |

| This compound (200 µM) | 50.0 ± 4.0 | 30.0 ± 3.0 |

Experimental Protocols

Cell Culture and Stimulation

Cell Line: RAW 264.7 murine macrophage cell line.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Stimulation of Inflammatory Response: To induce the expression of COX-2 and the production of inflammatory mediators, RAW 264.7 cells are stimulated with lipopolysaccharide (LPS). A typical stimulation protocol involves treating the cells with 1 µg/mL of LPS for a specified period (e.g., 18-24 hours) before analysis.[2][3]

COX Activity Assay (In Vitro)

This protocol determines the direct inhibitory effect of this compound on COX-1 and COX-2 enzyme activity.

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound and control inhibitors

-

Assay buffer (e.g., Tris-HCl)

-

Detection reagents (specific to the assay kit)

Procedure:

-

Prepare serial dilutions of this compound and control inhibitors.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the test compounds (this compound) or vehicle control to the respective wells.

-

Incubate for a short period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Stop the reaction and measure the product formation (e.g., PGG₂, using a colorimetric or fluorometric method as per the kit instructions).

-

Calculate the % inhibition for each concentration and determine the IC₅₀ values.

Prostaglandin E₂ (PGE₂) Measurement in Cell Culture Supernatants

This assay quantifies the production of PGE₂, a key inflammatory mediator, by cells.

Materials:

-

RAW 264.7 cells

-

LPS (1 µg/mL)

-

This compound and control compounds

-

PGE₂ ELISA kit

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.[2]

-

Pre-treat the cells with various concentrations of this compound or a vehicle control for 1 hour.[2]

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 18-24 hours.[2]

-

Collect the cell culture supernatants.

-

Perform the PGE₂ ELISA according to the manufacturer's protocol. This typically involves:

-

Adding standards and samples to a pre-coated plate.

-

Adding a PGE₂-HRP conjugate.

-

Incubating and washing the plate.

-

Adding a substrate solution and stopping the reaction.

-

Measuring the absorbance at 450 nm.

-

-

Calculate the PGE₂ concentration in each sample based on the standard curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on cell proliferation and cytotoxicity.

Materials:

-

RAW 264.7 cells

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mitochondrial Membrane Potential Assay (JC-1 Assay)